molecular formula C21H28N2O7 B13652447 (S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid

(S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13652447
M. Wt: 420.5 g/mol
InChI Key: ZQGZESXQPHWBEZ-HOTGVXAUSA-N
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Description

(S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyrrolidine ring.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl-protected amino group.

    Coupling Reaction: The protected amino group is then coupled with a suitable carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The tert-butoxycarbonyl group is a common protecting group in organic synthesis.

Biology and Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biologically active molecules to various carriers.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-((S)-4-(Methoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid
  • (S)-1-((S)-4-(Ethoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid

Uniqueness

The presence of the benzyloxy group in (S)-1-((S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoyl)pyrrolidine-2-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C21H28N2O7

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H28N2O7/c1-21(2,3)30-20(28)22-15(18(25)23-11-7-10-16(23)19(26)27)12-17(24)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16-/m0/s1

InChI Key

ZQGZESXQPHWBEZ-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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